molecular formula C19H20FNO3 B11163212 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid

2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid

Cat. No.: B11163212
M. Wt: 329.4 g/mol
InChI Key: ZQADHETUQGSDGN-UHFFFAOYSA-N
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Description

2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorinated biphenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(2-Fluorobiphenyl-4-yl)propanoic acid with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts, such as nickel compounds, and reagents like magnesium to form organometallic intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, reduction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Nickel compounds, magnesium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated biphenyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorobiphenyl-4-yl)propanoic acid: Known for its anti-inflammatory properties.

    2-Cyano-3-(3-Fluoro-4-pyridinyl)-2-propenoic acid: Used in organic synthesis.

    4-(4’-Fluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid: Investigated for its biological activity

Uniqueness

2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid stands out due to its unique combination of a fluorinated biphenyl group and a butanoic acid moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]butanoic acid

InChI

InChI=1S/C19H20FNO3/c1-3-17(19(23)24)21-18(22)12(2)14-9-10-15(16(20)11-14)13-7-5-4-6-8-13/h4-12,17H,3H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZQADHETUQGSDGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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